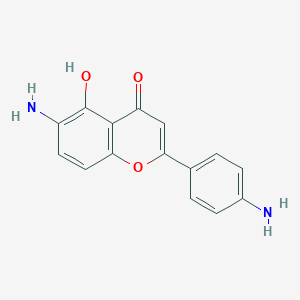
4/',6-Diamino-5-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,6-Diamino-5-hydroxyflavone is a flavonoid compound characterized by the presence of amino groups at the 4’ and 6 positions and a hydroxyl group at the 5 position on the flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structure of 4’,6-Diamino-5-hydroxyflavone makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Diamino-5-hydroxyflavone typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a flavone derivative, followed by reduction to introduce the amino groups. The hydroxyl group can be introduced through selective hydroxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of 4’,6-Diamino-5-hydroxyflavone may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents. The goal is to develop an efficient, cost-effective, and scalable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4’,6-Diamino-5-hydroxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield diamino derivatives.
Scientific Research Applications
4’,6-Diamino-5-hydroxyflavone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’,6-Diamino-5-hydroxyflavone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxyflavone: Known for its neuroprotective properties and potential to mimic brain-derived neurotrophic factor (BDNF).
4’,6,4’-Trihydroxyaurone: Recognized for its inhibitory effects on tyrosinase, an enzyme involved in melanin production.
Uniqueness
4’,6-Diamino-5-hydroxyflavone is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
199460-13-4 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-amino-2-(4-aminophenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,19H,16-17H2 |
InChI Key |
WICZCOUMEPIGLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
Synonyms |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-5-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


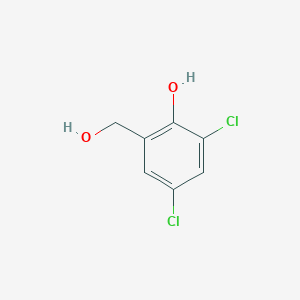
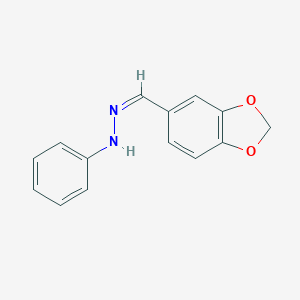
![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
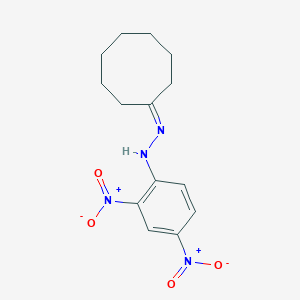
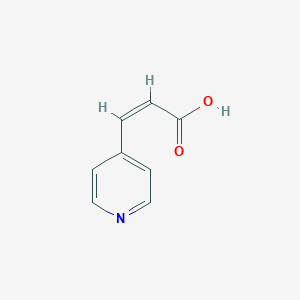
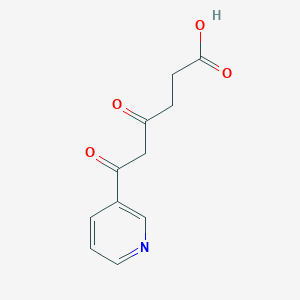
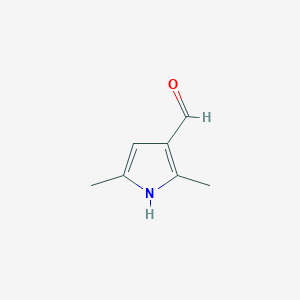
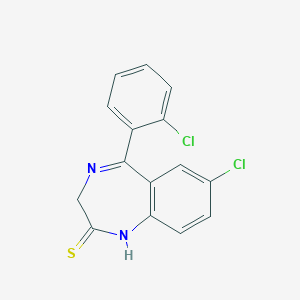
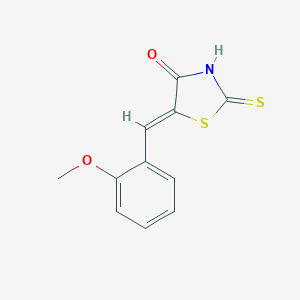
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)
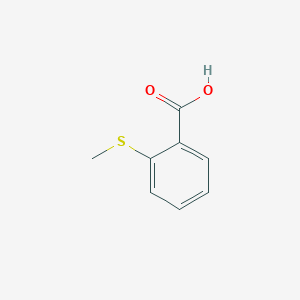

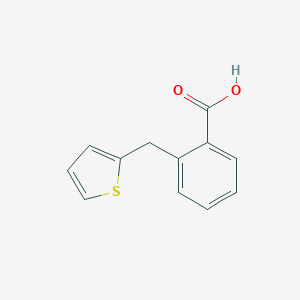
![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
